10-acetyl-11-(2-chlorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-acetyl-11-(2-chlorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin family. This compound is characterized by its unique structure, which includes acetyl, chlorophenyl, and methylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-acetyl-11-(2-chlorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dibenzo[b,e][1,4]diazepin core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the acetyl group: Acetylation is achieved using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Substitution reactions: The chlorophenyl and methylphenyl groups are introduced through nucleophilic substitution reactions using suitable halogenated precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
10-acetyl-11-(2-chlorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
10-acetyl-11-(2-chlorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to inhibit tumor growth.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-acetyl-11-(2-chlorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. It has been shown to:
Inhibit tumor cell proliferation: By inducing apoptosis and affecting mitochondrial membrane potential.
Modulate reactive oxygen species (ROS) levels: Leading to oxidative stress in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
- 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
Uniqueness
10-acetyl-11-(2-chlorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C28H25ClN2O2 |
---|---|
Molecular Weight |
457.0 g/mol |
IUPAC Name |
5-acetyl-6-(2-chlorophenyl)-9-(4-methylphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H25ClN2O2/c1-17-11-13-19(14-12-17)20-15-24-27(26(33)16-20)28(21-7-3-4-8-22(21)29)31(18(2)32)25-10-6-5-9-23(25)30-24/h3-14,20,28,30H,15-16H2,1-2H3 |
InChI Key |
ODFPWFZEARFNDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C)C5=CC=CC=C5Cl)C(=O)C2 |
Origin of Product |
United States |
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